molecular formula C14H20BClO4S B7972420 2-[2-Chloro-5-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-Chloro-5-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7972420
M. Wt: 330.6 g/mol
InChI Key: PYSANEHFABEMIV-UHFFFAOYSA-N
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Description

2-[2-Chloro-5-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-5-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-5-(methanesulfonylmethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-5-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Yield substituted phenyl derivatives.

    Coupling Reactions: Produce biaryl compounds.

    Oxidation and Reduction: Result in boronic acids or boranes.

Scientific Research Applications

2-[2-Chloro-5-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-[2-Chloro-5-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron source in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a carbon-carbon bond. The molecular targets and pathways involved include the activation of the boron atom and its subsequent interaction with the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Chloro-5-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups that enhance its reactivity and stability in various chemical reactions. Its methanesulfonylmethyl group provides additional sites for functionalization, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-[2-chloro-5-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO4S/c1-13(2)14(3,4)20-15(19-13)11-8-10(6-7-12(11)16)9-21(5,17)18/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSANEHFABEMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CS(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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